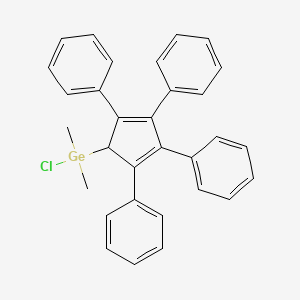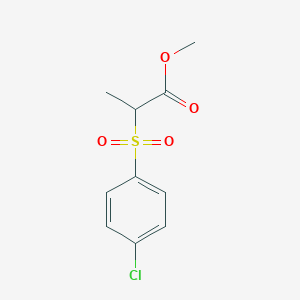![molecular formula C21H20FNO B14368247 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-08-4](/img/structure/B14368247.png)
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that features a fluorinated phenyl group and a naphthyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-naphthylpropan-2-amine.
Acylation Reaction: The 2-fluoroaniline undergoes acylation with acetic anhydride to form 2-(2-fluorophenyl)acetamide.
Coupling Reaction: The 2-(2-fluorophenyl)acetamide is then coupled with 2-naphthylpropan-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorinated phenyl group and naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluorophenyl)acetamide
- Naphthalen-2-ylpropan-2-amine
- 2-(2-Fluorophenyl)-2-oxoethylmalononitrile
Uniqueness
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to the combination of its fluorinated phenyl group and naphthyl group, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable.
Propriétés
Numéro CAS |
90299-08-4 |
|---|---|
Formule moléculaire |
C21H20FNO |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO/c1-21(2,18-12-11-15-7-3-4-8-16(15)13-18)23-20(24)14-17-9-5-6-10-19(17)22/h3-13H,14H2,1-2H3,(H,23,24) |
Clé InChI |
KLMUPSSJTQRJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)


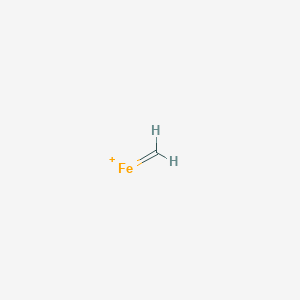
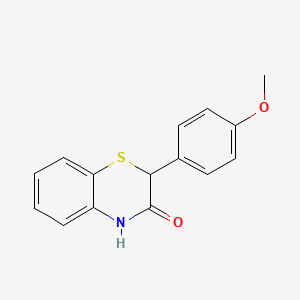
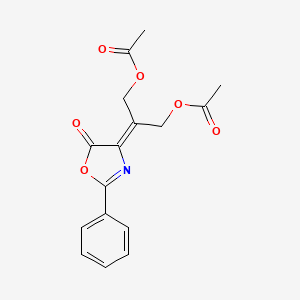
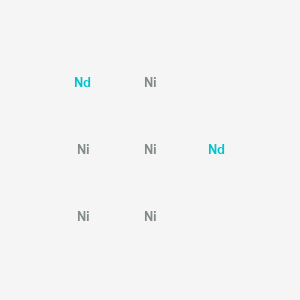
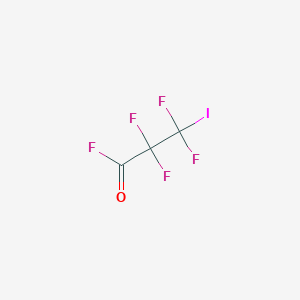
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

